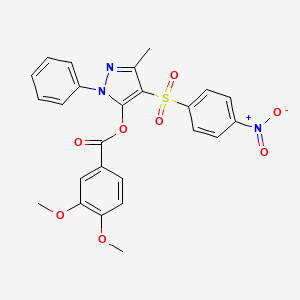
2-(3-Hydroxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenoxy)acetamide is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
Mecanismo De Acción
Target of Action
It is known that acetamides, a class of compounds to which 2-(3-hydroxyphenoxy)acetamide belongs, interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through molecular interactions based on its structure and functional groups .
Biochemical Pathways
It is known that acetamides can be involved in various biochemical pathways, including those related to the synthesis of carboximidic acids .
Result of Action
Some acetamides have shown good activity in pharmacological studies .
Análisis Bioquímico
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-(3-Hydroxyphenoxy)acetamide vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .
Métodos De Preparación
The synthesis of 2-(3-Hydroxyphenoxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyphenol with chloroacetamide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-hydroxyphenol in a suitable solvent such as ethanol.
- Add chloroacetamide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at an elevated temperature until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(3-Hydroxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
2-(3-Hydroxyphenoxy)acetamide can be compared with other similar compounds, such as:
2-(2-Hydroxyphenoxy)acetamide: Similar structure but with the hydroxy group in a different position, leading to different reactivity and properties.
2-(4-Hydroxyphenoxy)acetamide: Another positional isomer with distinct chemical behavior.
N-(2-Hydroxyphenyl)acetamide: Lacks the ether linkage, resulting in different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propiedades
IUPAC Name |
2-(3-hydroxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4,10H,5H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUNZNZDHSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2693402.png)
![N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE](/img/structure/B2693403.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2693409.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)
![methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2693414.png)
![10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2693417.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2693419.png)


